molecular formula C18H25N3O3S B6757329 N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide

Cat. No.: B6757329
M. Wt: 363.5 g/mol
InChI Key: CSRRDKVVOAYPOL-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a cyclohexyl group, a pyrazole ring, and a benzenesulfonamide moiety, suggests potential biological activity and utility in various chemical reactions.

Properties

IUPAC Name

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-21-18(12-17(19-21)15-8-4-3-5-9-15)20-25(22,23)16-10-6-7-14(11-16)13-24-2/h6-7,10-12,15,20H,3-5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRRDKVVOAYPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)NS(=O)(=O)C3=CC=CC(=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclohexyl group: This step might involve alkylation or acylation reactions.

    Sulfonamide formation: The final step usually involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methoxymethyl group to a carboxyl group.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound might interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclohexyl-2-methylpyrazol-3-yl)-benzenesulfonamide: Lacks the methoxymethyl group.

    N-(2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide: Lacks the cyclohexyl group.

    N-(5-cyclohexylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide: Lacks the methyl group on the pyrazole ring.

Uniqueness

The presence of the cyclohexyl group, the methoxymethyl group, and the specific substitution pattern on the pyrazole ring makes N-(5-cyclohexyl-2-methylpyrazol-3-yl)-3-(methoxymethyl)benzenesulfonamide unique. These structural features could confer distinct biological activity and reactivity compared to similar compounds.

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